
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as FMOPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOPB is a heterocyclic compound that contains both furan and oxadiazole rings, making it a unique and versatile molecule.
作用机制
The mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in cancer cells is not fully understood. However, studies suggest that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to exhibit other biochemical and physiological effects. Studies have shown that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can inhibit the activity of certain enzymes that are involved in inflammation and pain. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to exhibit neuroprotective activity, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its potent anticancer activity. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in cancer cells, which may lead to the development of more effective anticancer therapies. Another direction is to explore the potential use of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in vivo.
合成方法
The synthesis of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 2-furylacetonitrile with hydrazine hydrate to form 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide. The resulting compound is then reacted with 3-bromo-N-(2-furylmethyl)benzamide to obtain N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.
科学研究应用
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is in the field of cancer research. Studies have shown that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(21-13-17-10-5-11-25-17)15-8-4-9-16(12-15)20-23-22-19(26-20)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQUBOSYYZLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

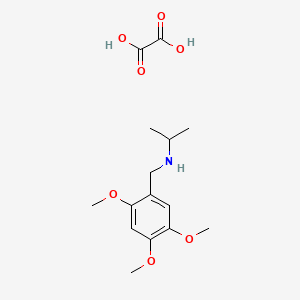
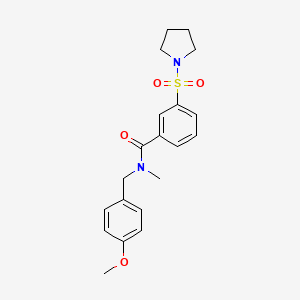
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)
![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4883334.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
![ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)
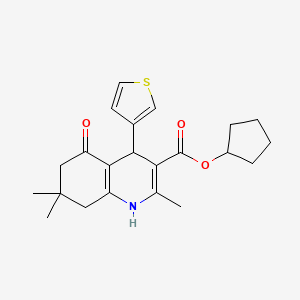
![1-(2-methoxybenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4883370.png)

![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
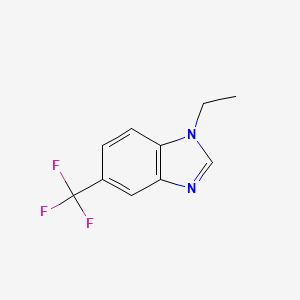
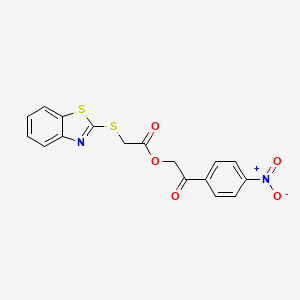
![1-cyclohexyl-2-(1-methyl-4-piperidinyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B4883414.png)